N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide is a chemical compound with a complex structure that includes a benzimidazole ring, a cyclopropyl group, and a methoxybenzamide moiety
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-14-7-4-12(5-8-14)18(22)19-13-6-9-15-16(10-13)21-17(20-15)11-2-3-11/h4-11H,2-3H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
SCQKSIMXEONANG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the benzimidazole ring through cyclization reactions, followed by the introduction of the cyclopropyl group and the methoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond in N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hours | 4-Methoxybenzoic acid + 5-amino-2-cyclopropyl-1H-benzimidazole | Protonation of carbonyl oxygen, nucleophilic attack by water |
| Basic hydrolysis | NaOH (4M), 80°C, 8 hours | 4-Methoxybenzoate salt + 5-amino-2-cyclopropyl-1H-benzimidazole | Deprotonation, hydroxide ion attack |
This reaction is critical for metabolite studies or prodrug activation . The benzimidazole amine product retains biological activity, while the methoxybenzoic acid derivative is often pharmacologically inert .
Methoxy Group Substitution
The 4-methoxy group on the benzamide moiety participates in nucleophilic aromatic substitution (NAS) or demethylation:
Substitution at the methoxy position modulates electronic properties and binding interactions, as demonstrated in kinase inhibitor optimizations .
Benzimidazole NH Alkylation
The NH group on the benzimidazole ring undergoes alkylation to form N-alkyl derivatives:
Alkylation modifies solubility and target engagement, as seen in analogues with improved blood-brain barrier permeability .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group can undergo ring-opening under strong acidic or oxidative conditions:
| Conditions | Reagents | Products | Outcome |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C, 3 hours | - | 1-(5-(4-Methoxybenzamido)-1H-benzimidazol-2-yl)propane-1,2-diol | Forms diol derivatives with altered polarity |
| mCPBA, DCM, 0°C, 1 hour | - | Epoxide intermediate (unstable, rearranges to ketone) | Potential for further synthetic elaboration |
Ring-opening reactions are less common but useful for generating novel scaffolds .
Oxidation of the Benzimidazole Core
The benzimidazole ring is susceptible to oxidation, forming N-oxides or ring-opened products:
| Oxidizing Agent | Conditions | Products | Biological Impact |
|---|---|---|---|
| H₂O₂ (30%), AcOH, 50°C, 4 hrs | - | This compound N-oxide | May alter receptor binding or toxicity profile |
| KMnO₄, H₂O, 25°C, 12 hrs | - | 4-Methoxybenzamide-quinone derivative | Introduces electrophilic sites for covalent inhibition |
Oxidation products are often intermediates in metabolic pathways or prodrug activation .
Key Structural Insights
-
Amide Bond : Governs hydrolysis and stability.
-
Methoxy Group : A site for electronic modulation via substitution.
-
Benzimidazole NH : Enables alkylation for solubility or activity tuning.
-
Cyclopropyl Group : Contributes to steric effects and metabolic resistance.
These reactions underscore the compound’s adaptability in drug design, enabling precise modifications to optimize efficacy, selectivity, and pharmacokinetics .
Scientific Research Applications
Chemical Structure and Synthesis
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide is characterized by a benzimidazole core, which is substituted with a cyclopropyl group and a methoxybenzamide functional group. The molecular formula is with a molecular weight of approximately 307.3 g/mol.
The synthesis of this compound typically involves several steps, including the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine using coupling agents in dimethylformamide. This method has been reported to yield the target compound with a high yield of approximately 87%.
This compound exhibits a range of biological activities, making it a candidate for further research in pharmaceutical development. Key areas of activity include:
1. Anticancer Properties:
- Compounds containing benzimidazole derivatives are known for their antitumor effects. Studies indicate that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
2. Antimicrobial Activity:
- Benzimidazole derivatives have demonstrated effectiveness against various pathogens, including bacteria and viruses. The specific structural features of this compound may enhance its antimicrobial properties compared to other derivatives .
3. Anti-inflammatory Effects:
- Research has shown that benzimidazole derivatives can exhibit anti-inflammatory activities. For instance, certain derivatives have been reported to significantly reduce edema and demonstrate analgesic effects in animal models .
Case Studies and Research Findings
Several studies have evaluated the pharmacological potential of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide include other benzimidazole derivatives with different substituents, such as:
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-chlorobenzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Biological Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its structural characteristics, synthesis, and significant biological activities, supported by relevant research findings and data tables.
Structural Characteristics
The compound features a benzimidazole core fused with a cyclopropyl group and a methoxybenzamide substituent. Its molecular formula is with a molecular weight of approximately 307.3 g/mol . The unique structural arrangement is believed to enhance its pharmacological properties, including potency and selectivity, while potentially minimizing off-target effects .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the cyclopropyl group , which may involve specific reagents that facilitate cyclopropanation.
- Amidation with 4-methoxybenzoic acid , leading to the final product through coupling reactions.
These synthetic pathways are crucial for obtaining the compound in sufficient purity for biological testing.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it inhibits cancer cell proliferation by interfering with critical cellular signaling pathways involved in tumor growth. For instance, similar benzimidazole derivatives have demonstrated selective activity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 3.1 µM indicate strong antiproliferative effects.
- HCT116 (colon cancer) : Notable inhibition observed at low micromolar concentrations .
Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory properties. The benzimidazole scaffold is known to interact with enzymes and receptors involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
Q & A
Basic: What synthetic methodologies are employed for the preparation of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide?
Answer:
The synthesis typically involves condensation reactions between benzimidazole derivatives and activated acylating agents. For example:
- Copper-catalyzed coupling : CuTc (copper thiophene-2-carboxylate) can mediate the formation of diazido intermediates, as seen in analogous 4-methoxybenzamide syntheses .
- Amide bond formation : Reagents like 2,4-difluorobenzoyl chloride may be used under mild conditions (room temperature, pyridine solvent) to acylate amine-containing precursors, followed by purification via column chromatography .
- One-pot reactions : Sequential reactions (e.g., azidation followed by reduction) can streamline synthesis, though decomposition risks during purification necessitate careful optimization .
Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy :
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1630 cm⁻¹, N-H stretch at ~3310 cm⁻¹) .
- HRMS confirms molecular weight (e.g., [M+Na]⁺ peaks) and isotopic patterns .
- Crystallography :
Advanced: What strategies optimize reaction yields and minimize byproducts during scale-up?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity but may require substitution with greener alternatives (e.g., acetone) to reduce toxicity .
- Temperature control : Maintaining room temperature during acylation prevents side reactions (e.g., hydrolysis of benzoyl chloride) .
- Byproduct analysis : Unexpected products (e.g., cyclization byproducts from competing pathways) necessitate TLC monitoring and mechanistic studies to adjust reagent stoichiometry .
Advanced: How do structural modifications (e.g., substituents) influence biological activity?
Answer:
- Electron-withdrawing groups : Substituents like trifluoromethyl (-CF₃) enhance binding to bacterial enzymes (e.g., acps-pptase) by altering electron density and steric interactions .
- Cyclopropane rings : The 2-cyclopropyl group on benzimidazole may improve metabolic stability by resisting oxidative degradation .
- Methoxy positioning : Para-methoxy groups on benzamide enhance solubility and modulate pharmacokinetics, as seen in PDE IV inhibitors .
Advanced: How can crystallographic data inform intermolecular interaction analysis?
Answer:
- Hydrogen bonding : Centrosymmetric dimers form via N-H⋯N bonds (e.g., N1—H1⋯N2 in thiazole derivatives), stabilizing crystal lattices .
- Non-classical interactions : C-H⋯O/F contacts contribute to packing efficiency, as observed in fluorine-containing analogs .
- Torsional angles : SHELX-refined data reveal conformational flexibility (e.g., dihedral angles between benzamide and benzimidazole moieties), impacting ligand-receptor docking .
Advanced: What analytical challenges arise in quantifying trace impurities or degradation products?
Answer:
- HPLC-MS : High-resolution LC-MS detects low-abundance byproducts (e.g., diazido intermediates or hydrolyzed amides) .
- Fluorometric assays : Spectrofluorometry (e.g., excitation/emission at 280/340 nm) quantifies aromatic degradation products in stability studies .
- Isotopic labeling : ¹³C/¹⁵N-labeled analogs differentiate degradation pathways via MS/MS fragmentation patterns .
Advanced: How do reaction mechanisms differ under varying pH or solvent conditions?
Answer:
- Acidic conditions : Protonation of amine precursors accelerates acylation but risks carbocation formation (e.g., in cyclopropane-containing analogs) .
- Basic conditions : Deprotonation enhances nucleophilicity but may hydrolyze acid-sensitive groups (e.g., methoxybenzamide) .
- Solvent polarity : Hydrogen-bonding solvents (e.g., methanol) stabilize transition states in SN2 reactions, while non-polar solvents favor radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
